Silybin
Overview
Description
Synthesis Analysis
The synthesis and modification of silybin have been subjects of scientific research aimed at enhancing its solubility, bioavailability, and biological activity. Advances in the structural modification of silybin to produce derivatives with improved pharmacological profiles highlight the importance of silybin as a lead compound for drug discovery. The development of optically pure silybin diastereomers and their significant biological properties, particularly in receptor studies, underscore the potential for silybin-based therapies (Li, 2009).
Molecular Structure Analysis
The molecular structure of silybin comprises a flavonolignan skeleton, which is responsible for its diverse pharmacological activities. The structural complexity of silybin allows for interactions with various molecular targets, including enzymes, receptors, and DNA, influencing multiple signaling pathways. This structural versatility is fundamental to silybin's antioxidative, anticancer, and cytoprotective activities, with recent studies revealing its role in modulating cell signaling pathways, such as NF-kappaB and EGFR-MAPK/ERK1/2 (Gažák, Walterová, & Křen, 2007).
Chemical Reactions and Properties
Silybin's chemical reactions primarily involve its antioxidant properties, where it scavenges free radicals and chelates metal ions, thereby protecting cells from oxidative stress. Its interaction with drug transporters and receptors, such as P-glycoproteins and estrogenic receptors, further illustrates its complex chemical behavior. These interactions contribute to silybin's therapeutic effects, including its ability to modulate drug resistance and influence hormonal pathways (Křen & Walterová, 2005).
Physical Properties Analysis
Silybin's physical properties, including poor water solubility and low bioavailability, have been major obstacles in its clinical application. Research into the formulation of silybin, including complexation with phosphatidylcholine to form phytosomes, aims to enhance its oral bioavailability and therapeutic efficacy. These formulation strategies not only improve silybin's pharmacokinetic profile but also its pharmacodynamic properties, making it a more effective therapeutic agent (Kidd & Head, 2005).
Chemical Properties Analysis
The chemical properties of silybin, characterized by its flavonolignan structure, contribute to its broad pharmacological actions. Its ability to interact with cellular and molecular targets through various mechanisms, such as antioxidant activity, modulation of cell signaling, and effects on drug transporters, underscores the chemical versatility of silybin. This versatility is pivotal to its application in treating a wide range of conditions, from liver diseases to cancer (Surai, 2015).
Scientific Research Applications
Hepatoprotection
- Application : Silybin is predominantly used as a supportive element in liver disorders . It’s known for its hepatoprotective power .
- Methods : Silybin is administered orally as a dietary supplement for improving liver functions .
- Results : Silybin has shown significant results in improving liver functions and has been used in treating chronic liver diseases and cirrhosis .
Neuroprotection
- Application : Silybin has been found to have neuroprotective effects .
- Results : Preliminary studies suggest that Silybin may have potential benefits in neurodegenerative disorders .
Cardioprotection
- Application : Silybin is used in cardiovascular diseases .
- Methods : The application methods are still under research, but it’s believed that Silybin targets various cellular and molecular pathways .
- Results : Early research suggests that Silybin may have cardioprotective effects .
Antioxidant
- Application : Silybin is known for its antioxidant properties .
- Methods : Silybin is administered orally. It’s believed to target various cellular and molecular pathways .
- Results : Silybin has shown significant antioxidant activity .
Anti-Diabetic
- Application : Silybin has been used in the management of diabetes mellitus .
- Results : Early research suggests that Silybin may have potential benefits in managing diabetes .
Anti-Inflammatory
- Application : Silybin is known for its anti-inflammatory properties .
- Methods : Silybin is administered orally. It’s believed to target various cellular and molecular pathways .
- Results : Silybin has shown significant anti-inflammatory activity .
Anticancer and Canceroprotective
- Application : Silybin has shown anticancer and canceroprotective activities .
- Results : These effects were demonstrated in a large variety of illnesses of different organs, e.g. prostate, lungs, CNS, kidneys, pancreas and also in the skin protection .
Hypocholesterolemic Activity
- Application : Silybin has shown hypocholesterolemic activity .
- Results : Early research suggests that Silybin may have potential benefits in managing cholesterol levels .
Modulation of Drug Transporters
- Application : Silybin and some of its new derivatives have been found to inhibit and modulate drug transporters .
- Results : Discovery of the inhibition and modulation of drug transporters by silybin contributes further to the better understanding of silybin activity on the molecular level .
Antimicrobial Properties
- Application : Silybin has shown antimicrobial properties .
- Results : Early research suggests that Silybin may have potential benefits in managing microbial infections .
Catalytic Properties
- Application : Silybin has shown catalytic properties .
- Results : Early research suggests that Silybin may have potential benefits in catalysis .
ROS/RNS Inhibition
- Application : Silybin has shown ROS/RNS inhibition properties .
- Results : Early research suggests that Silybin may have potential benefits in managing ROS/RNS .
Pancreas Protection
- Application : Silybin has shown promising effects in protecting the pancreas .
- Results : Early research suggests that Silybin may have potential benefits in managing pancreatic health .
Kidney Protection
- Application : Silybin has shown promising effects in protecting the kidneys .
- Results : Early research suggests that Silybin may have potential benefits in managing kidney health .
Myocardium Protection
- Application : Silybin has shown promising effects in protecting the myocardium .
- Results : Early research suggests that Silybin may have potential benefits in managing myocardium health .
Central Nervous System Protection
- Application : Silybin has shown promising effects in protecting the central nervous system .
- Results : Early research suggests that Silybin may have potential benefits in managing central nervous system health .
Modulation of Endocrine Functions
- Application : Silybin has shown promising effects in modulating endocrine functions .
- Results : Early research suggests that Silybin may have potential benefits in managing endocrine functions .
Modulation of Multidrug Resistance
Future Directions
Silybin has shown potential in inhibiting antibiotic resistance within bacterial isolates, potentially through the regulation of gene expression and plausible binding to target proteins . The future of “silymarin applications” lies in the use of optically pure components that can be applied directly or used as valuable lead structures, and in the exploration of their true molecular effects .
properties
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-[3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20?,23-,24?,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBFKMXJBCUCAI-DBMPWETRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Silybin | |
CAS RN |
65666-07-1, 36804-17-8, 802918-57-6 | |
Record name | Silymarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Silybin (mixture of Silybin A and Silybin B) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 802918-57-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.